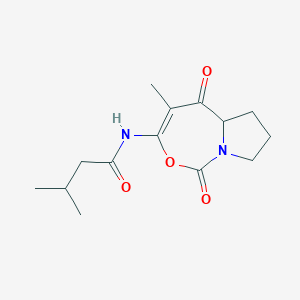
Dmt-2'-O-me-ra(bz) amidite
Overview
Description
DMT-2-O-me-ra(bz) amidite is an organic compound used in the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and other biologically active molecules. It is a versatile chemical reagent that has been used in many different types of laboratories for a variety of purposes. DMT-2-O-me-ra(bz) amidite is a bifunctional reagent, meaning it can be used to form two different types of bonds. This makes it an invaluable tool in organic synthesis.
Scientific Research Applications
RNA Synthesis
This compound is a 2′O-Methyl RNA monomer that is compatible with fast deprotection schemes that are based on the application of aliphatic amines, such as methylamine . It supports the synthesis of sequence-specific RNA oligonucleotides .
RNA Interference (RNAi)
RNA phosphoramidites, including Dmt-2’-O-me-ra(bz) amidite, can be used in RNA interference (RNAi) techniques . RNAi is a biological process in which RNA molecules inhibit gene expression or translation by neutralizing targeted mRNA molecules .
Drug Development
The compound can be used in target validation and other drug development techniques . Target validation is a critical step in the drug discovery process, as it helps to confirm the biological relevance of a potential drug target .
Gene Silencing
Dmt-2’-O-me-ra(bz) amidite can be used as an agent to induce gene silencing . Gene silencing is the regulation of gene expression in a cell to prevent the expression of a certain gene .
Therapeutic Candidates
Like the very similar 2’-OMe backbone, the 2’-O-methoxyethyl-RNA (2’-MOE) backbone provides enhanced duplex stability, significant nuclease resistance and relatively low toxicity . As a result, 2’-MOE has been an attractive backbone for many therapeutic candidates, several of which have been approved by the FDA .
Steric Blocking Oligonucleotides
2’-MOE/DNA chimeras have been used to facilitate RNase H cleavage of target RNA sequences as well as steric blocking oligonucleotides to alter the splicing of mRNA .
Mechanism of Action
Target of Action
Dmt-2’-O-me-ra(bz) amidite, also known as (2R,3R,4R,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite, is a complex compound used in oligonucleotide synthesis . The primary targets of this compound are RNA targets, with high affinity and specificity .
Mode of Action
The compound interacts with its RNA targets by forming a phosphoramidite bond, which is a key step in the synthesis of oligonucleotides . This interaction results in the formation of a new oligonucleotide with the desired sequence.
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of oligonucleotide synthesis. It is used to add nucleotides to a growing oligonucleotide chain in a sequence-specific manner . The downstream effects of this pathway include the production of specific oligonucleotides that can be used in various applications, such as gene silencing and antisense therapy .
Result of Action
The result of the compound’s action is the formation of a specific oligonucleotide with a desired sequence . This can have various molecular and cellular effects, depending on the sequence of the oligonucleotide and its intended use. For example, in the case of antisense oligonucleotides, the result could be the silencing of a specific gene .
Action Environment
The action of Dmt-2’-O-me-ra(bz) amidite can be influenced by various environmental factors. For example, the efficiency of oligonucleotide synthesis can be affected by the pH and temperature of the reaction environment . Additionally, the stability of the compound and the resulting oligonucleotides can be influenced by factors such as light, heat, and the presence of certain chemicals .
properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-42-40(62-47(43(42)59-7)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56)/t40-,42-,43-,47-,64?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCGOTUYEPXHMJ-PSVHYZMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N7O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551649 | |
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
888.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dmt-2'-O-me-ra(bz) amidite | |
CAS RN |
110782-31-5 | |
| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyladenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



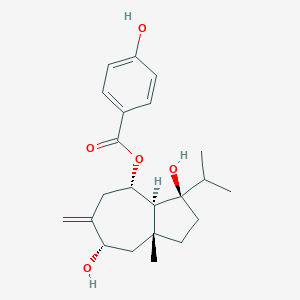
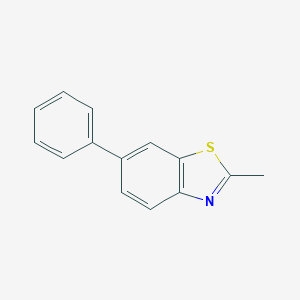

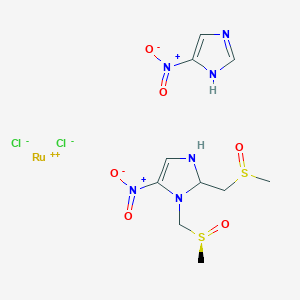
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B11405.png)

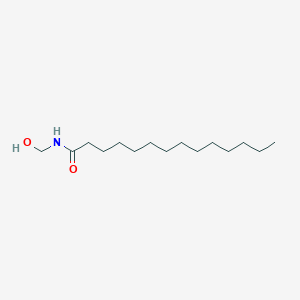
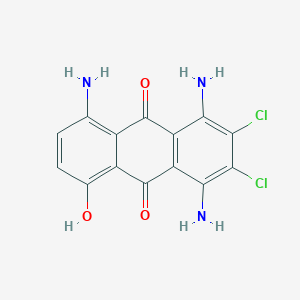

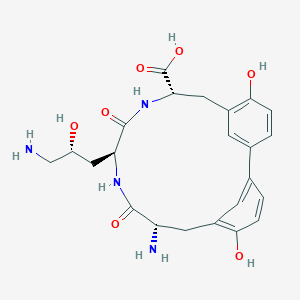
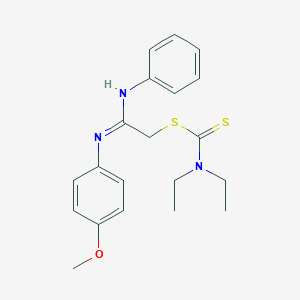
![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)
